GNE-9278

Vue d'ensemble

Description

GNE-9278 est un modulateur allostérique positif des récepteurs NMDA (N-méthyl-D-aspartate). Il améliore l'activité des récepteurs NMDA, qui sont essentiels pour la plasticité synaptique, l'apprentissage et la mémoire. Ce composé a montré un potentiel dans l'atténuation des effets inhibiteurs de l'éthanol sur la fonction des récepteurs NMDA, ce qui en fait un candidat prometteur pour la recherche en neuroprotection et en neurodéveloppement .

Applications De Recherche Scientifique

GNE-9278 has several scientific research applications:

Neuroprotection: It has been shown to counteract the inhibitory effects of ethanol on NMDA receptor function, which could protect developing neurons from ethanol-induced damage.

Neurodevelopment: By enhancing NMDA receptor activity, this compound may support proper neurodevelopment and synaptic plasticity.

Pharmacology: It serves as a tool compound to study the modulation of NMDA receptors and their role in various neurological conditions.

Drug Development: This compound’s ability to modulate NMDA receptors makes it a potential candidate for developing treatments for neurological disorders.

Mécanisme D'action

Target of Action

GNE-9278, also known as PAPD5-IN-1, is a potent positive allosteric modulator (PAM) that primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors are ionotropic glutamate receptors involved in learning and memory . The compound robustly potentiates NMDA receptors containing GluN2A, 2B, 2C, and 2D subunits .

Mode of Action

this compound acts at the GluN1 transmembrane domain (TMD) of the NMDA receptors . It binds to the extracellular surface of the GluN1 pre-M1 transmembrane region . This binding increases receptor currents in the presence of saturating concentrations of glutamate and glycine . Additionally, this compound slows deactivation kinetics and increases the potency of both glutamate and glycine .

Biochemical Pathways

The action of this compound affects the glutamatergic signaling pathway, which is the primary excitatory neurotransmission in the mammalian central nervous system . By modulating NMDA receptors, this compound influences the calcium influx in neurons . This modulation can counteract the inhibitory effects of substances like ethanol on NMDA receptor function .

Result of Action

this compound has been shown to dose-dependently increase the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . It can significantly reduce the inhibitory effect of substances like ethanol on NMDA excitatory postsynaptic current amplitude, decay time, and total charge . This indicates that positive allosteric modulators like this compound can mitigate the hypofunction of NMDA receptors in neurons .

Action Environment

Environmental factors such as the presence of ethanol can influence the action of this compound. For instance, this compound has been shown to block the ethanol-induced decrease of excitability in developing neurons . This suggests that the compound’s action, efficacy, and stability can be influenced by the biochemical environment in which it is applied.

Analyse Biochimique

Biochemical Properties

GNE-9278 is a positive allosteric modulator of NMDA receptors . It potentiates NMDA receptors containing GluN2A, 2B, 2C, and 2D subunits . This compound binds within the transmembrane domain and displays preference for agonist-bound NMDA receptors .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It increases the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . At a concentration of 5 μmol L-1, this compound significantly reduces the 90 mmol L-1 ethanol-induced inhibition of NMDA .

Molecular Mechanism

The molecular mechanism of this compound involves its binding within the transmembrane domain of NMDA receptors . This binding enhances the potency of glutamate and glycine, slows receptor deactivation, and displays preference for agonist-bound NMDA receptors .

Dosage Effects in Animal Models

In animal models, this compound dose-dependently increased the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . At a concentration of 5 μmol L-1, this compound significantly reduced the 90 mmol L-1 ethanol-induced inhibition of NMDA .

Metabolic Pathways

PAPD5, the other name for this compound, was shown to polyadenylate aberrant pre-ribosomal RNAs in vivo, similar to degradation-mediating polyadenylation by the noncanonical poly(A) polymerase Trf4p in yeast . PAPD5 has been reported to be also involved in the uridylation-dependent degradation of histone mRNAs .

Méthodes De Préparation

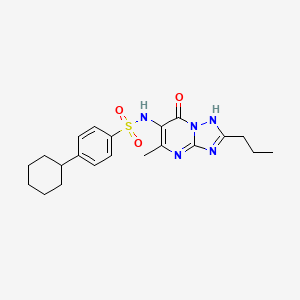

Le nom chimique de GNE-9278 est 4-cyclohexyl-N-(7-hydroxy-5-méthyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzènesulfonamide . La voie de synthèse implique la formation du noyau triazolopyrimidine, suivie de l'introduction des groupes cyclohexyle et benzènesulfonamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté grâce à des conditions réactionnelles contrôlées et à des techniques de purification .

Analyse Des Réactions Chimiques

GNE-9278 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le groupe nitro peut être réduit en amine.

Substitution : Le groupe sulfonamide peut subir des réactions de substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium et les nucléophiles comme les amines

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Neurodéveloppement : En améliorant l'activité des récepteurs NMDA, this compound peut soutenir le neurodéveloppement et la plasticité synaptique appropriés.

Pharmacologie : Il sert de composé outil pour étudier la modulation des récepteurs NMDA et leur rôle dans diverses affections neurologiques.

Développement de médicaments : La capacité de this compound à moduler les récepteurs NMDA en fait un candidat potentiel pour le développement de traitements pour les troubles neurologiques.

5. Mécanisme d'action

This compound se lie à la surface extracellulaire de la région transmembranaire pré-M1 de GluN1 des récepteurs NMDA. Il augmente les courants récepteurs en présence de concentrations saturantes de glutamate et de glycine. De plus, this compound ralentit la cinétique de désactivation et améliore la puissance à la fois du glutamate et de la glycine . Cette modulation stabilise les récepteurs NMDA dans un état activé, favorisant la plasticité synaptique et la neuroprotection .

Comparaison Avec Des Composés Similaires

GNE-9278 est unique parmi les modulateurs des récepteurs NMDA en raison de son site de liaison spécifique et de son mécanisme d'action. Des composés similaires comprennent :

GNE-0723 : Un autre modulateur allostérique positif des récepteurs NMDA, mais avec des affinités de liaison et des effets différents sur la cinétique des récepteurs.

GNE-0830 : Un composé présentant des propriétés neuroprotectrices similaires, mais différent dans sa structure chimique et ses interactions spécifiques avec les récepteurs.

GNE-0945 : Connu pour son rôle dans l'amélioration de la fonction des récepteurs NMDA, mais avec des propriétés pharmacocinétiques distinctes

Propriétés

IUPAC Name |

4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXCVUICUUOADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

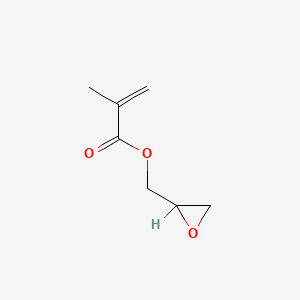

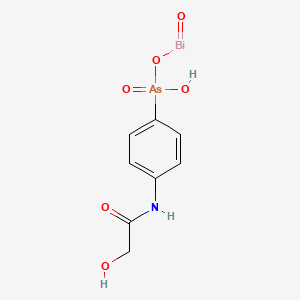

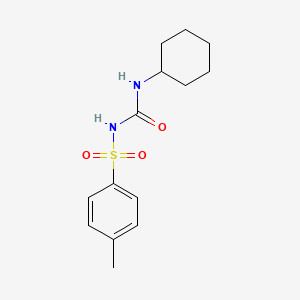

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

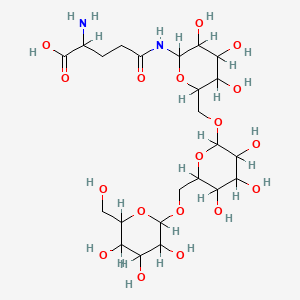

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.